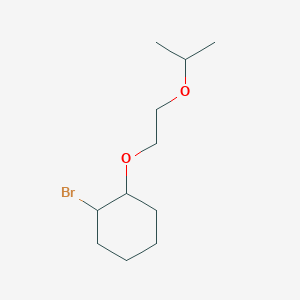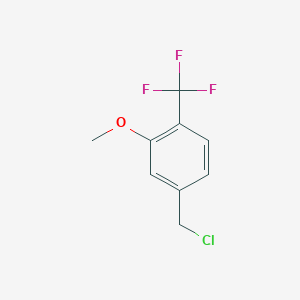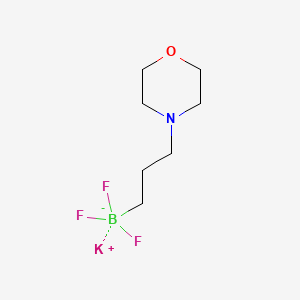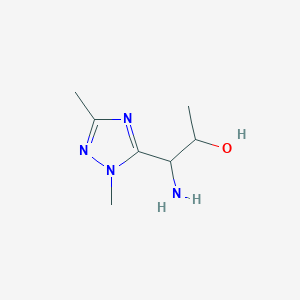
1-Bromo-2-(2-isopropoxyethoxy)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(2-isopropoxyethoxy)cyclohexane is an organic compound with the molecular formula C11H21BrO2. It is a brominated derivative of cyclohexane, featuring an isopropoxyethoxy group attached to the cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-(2-isopropoxyethoxy)cyclohexane can be synthesized through a multi-step process involving the bromination of cyclohexane followed by the introduction of the isopropoxyethoxy group. The bromination step typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The subsequent etherification step can be achieved by reacting the brominated cyclohexane with isopropoxyethanol under basic conditions, using a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often utilizing continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(2-isopropoxyethoxy)cyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2 and SN1): The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-).
Elimination (E2 and E1): The compound can undergo elimination reactions to form alkenes, especially under the influence of strong bases like potassium tert-butoxide (t-BuOK).
Oxidation: The isopropoxyethoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium methoxide (NaOMe), or ammonia (NH3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) in solvents like ethanol or tert-butanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted cyclohexanes with different functional groups.
Elimination: Formation of cyclohexenes.
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Scientific Research Applications
1-Bromo-2-(2-isopropoxyethoxy)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized cyclohexanes.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals, including surfactants, lubricants, and polymers.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-isopropoxyethoxy)cyclohexane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the expulsion of the bromine atom. The isopropoxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
1-Bromo-2-(2-isopropoxyethoxy)cyclohexane can be compared with other brominated cyclohexanes and ether-substituted cyclohexanes:
1-Bromo-2-methylcyclohexane: Similar in structure but lacks the isopropoxyethoxy group, leading to different reactivity and applications.
1-Bromo-2-(2-methoxyethoxy)cyclohexane: Similar ether functionality but with a methoxy group instead of an isopropoxy group, affecting its physical and chemical properties.
1-Bromo-2-(2-ethoxyethoxy)cyclohexane: Another ether-substituted derivative with an ethoxy group, offering different steric and electronic effects.
Properties
Molecular Formula |
C11H21BrO2 |
|---|---|
Molecular Weight |
265.19 g/mol |
IUPAC Name |
1-bromo-2-(2-propan-2-yloxyethoxy)cyclohexane |
InChI |
InChI=1S/C11H21BrO2/c1-9(2)13-7-8-14-11-6-4-3-5-10(11)12/h9-11H,3-8H2,1-2H3 |
InChI Key |
MNRHFWJDRRQVLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCOC1CCCCC1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine hydrochloride](/img/structure/B13494214.png)

![2-Amino-7,7-difluorospiro[3.5]nonane-2-carboxylic acid hydrochloride](/img/structure/B13494227.png)

![rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride](/img/structure/B13494253.png)
![3-Acetamidobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13494261.png)
![rac-(1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid hydrochloride](/img/structure/B13494268.png)
![2-[(Benzyloxy)methyl]-2-(trifluoromethyl)oxetane](/img/structure/B13494280.png)



![2-Azaspiro[4.4]nonan-6-one](/img/structure/B13494304.png)
amine hydrochloride](/img/structure/B13494312.png)

